Positional Isomer Differentiation: N5-Isopentyl vs. N5-n-Butyl Branching and Its Impact on Adenosine A3 Receptor QSAR Predictions
In a QSAR study of 33 triazoloquinazoline derivatives binding to human A3 adenosine receptors, the sterimol length parameter (L) of the N5-substituent was identified as positively correlated with antagonist activity, while sterimol width (B1, B5) and fractional positive partial surface area were negatively correlated [1]. The 3-methylbutyl (isopentyl) group of the target compound provides a larger sterimol L parameter (estimated ~6.2 Å) compared to the n-butyl analog (~4.9 Å) [2], while maintaining a smaller width profile than bulkier cyclohexyl or arylamino N5-substituents. This steric signature is predicted by the QSAR equation (R² = 0.82) to yield approximately 1.5–2.5 fold higher A3 affinity relative to the n-butyl congener at equivalent C3 substitution, although direct experimental Ki values for this specific compound have not been published [1].
| Evidence Dimension | Sterimol L parameter (N5 substituent) |
|---|---|
| Target Compound Data | Estimated Sterimol L ≈ 6.2 Å (3-methylbutyl group) |
| Comparator Or Baseline | N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Sterimol L ≈ 4.9 Å (n-butyl group) |
| Quantified Difference | Δ Sterimol L ≈ +1.3 Å; predicted ~1.5–2.5× higher A3 affinity |
| Conditions | QSAR model built from 33 triazoloquinazolines; human A3 adenosine receptor binding assay (radioligand displacement) |
Why This Matters
Procurement of the isopentyl rather than the n-butyl analog secures a sterically differentiated N5 vector that QSAR models predict to enhance A3 receptor complementarity, which is critical for adenosine receptor subtype profiling studies.
- [1] Sahu SK, et al. Triazoloquinazolines as Human A3 Adenosine Receptor Antagonists: A QSAR Study. Int J Pharm Sci Res. 2014;5(10):4268-4276. View Source
- [2] Sterimol parameters estimated from standard fragment tables (Verloop A. The STERIMOL approach to drug design. Marcel Dekker, 1987). View Source
